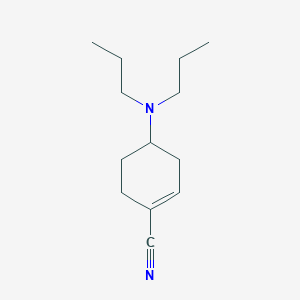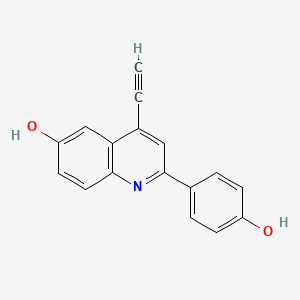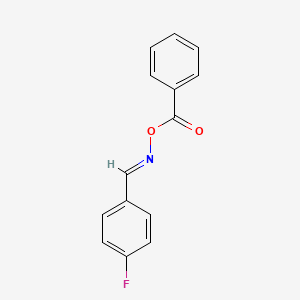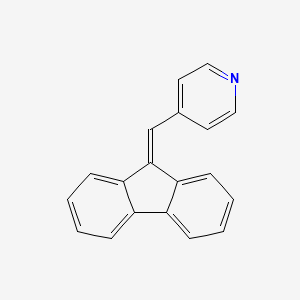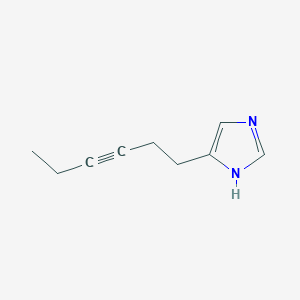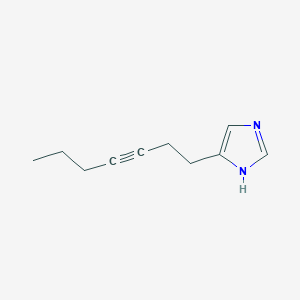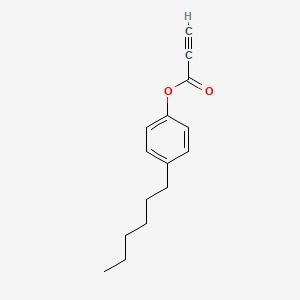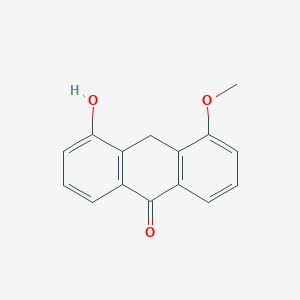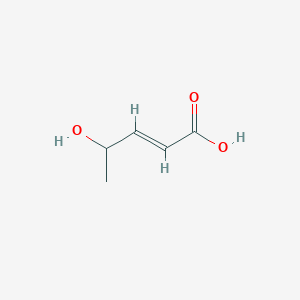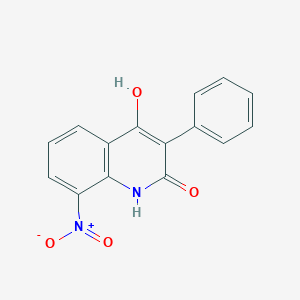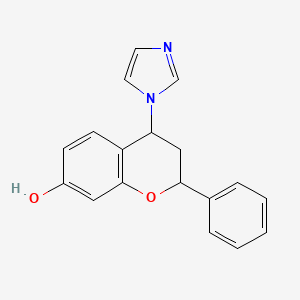
4-Imidazol-1-yl-2-phenyl-chroman-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールは、クロマン構造にイミダゾール環が結合した化学化合物です。この化合物は、医薬品化学や材料科学など、さまざまな分野における潜在的な用途のために注目されています。イミダゾール環は、多くの生物活性分子に存在することが知られており、この化合物を研究の貴重な対象としています。
準備方法
合成経路と反応条件
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールの合成には、通常、適切な前駆体の環化が制御された条件下で行われます。一般的な方法の1つは、フェニル置換クロマン誘導体とイミダゾール誘導体との反応です。 反応条件には、多くの場合、炭酸カリウムなどの塩基をジメチルホルムアミドなどの極性溶媒中で使用し、続いて加熱して環化プロセスを促進することが含まれます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。温度、圧力、溶媒の選択などの反応条件の最適化は、合成のスケールアップに不可欠です。
化学反応の分析
反応の種類
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: クロマン環上のヒドロキシル基は、酸化されてケトンを形成することができます。
還元: イミダゾール環は還元反応に関与し、その電子特性を変化させる可能性があります。
置換: フェニル基は、求電子置換反応を起こし、芳香環にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用します。
置換: 臭素やニトロニウムイオンなどの求電子剤を、ルイス酸触媒の存在下で使用します。
生成される主な生成物
酸化: 4-イミダゾール-1-イル-2-フェニル-クロマン-7-オンが生成されます。
還元: 還元されたイミダゾール誘導体が生成されます。
置換: さまざまな官能基を持つ置換されたフェニル誘導体が生成されます。
4. 科学研究への応用
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性について調査されています。
科学的研究の応用
4-Imidazol-1-yl-2-phenyl-chroman-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールの作用機序には、特定の分子標的との相互作用が含まれます。イミダゾール環は、金属イオンや酵素の活性部位に結合し、その活性を調節することができます。クロマン構造は、細胞膜やタンパク質と相互作用し、さまざまな生化学的経路に影響を与える可能性があります。 これらの相互作用は、酵素活性の阻害やシグナル伝達経路の変化など、細胞プロセスに変化をもたらす可能性があります .
6. 類似の化合物との比較
類似の化合物
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オン: ヒドロキシル基ではなくケトン基を持つ類似の構造。
4-イミダゾール-1-イル-2-フェニル-クロマン-7-メタノール: ヒドロキシル基ではなくメタノール基を持つ類似の構造。
4-イミダゾール-1-イル-2-フェニル-クロマン-7-アミン: ヒドロキシル基ではなくアミン基を持つ類似の構造。
独自性
4-イミダゾール-1-イル-2-フェニル-クロマン-7-オールは、クロマン構造にイミダゾール環とヒドロキシル基の両方が存在することが特徴です。 この官能基の組み合わせは、明確な化学反応性と潜在的な生物活性をもたらし、研究開発のための貴重な化合物となっています .
類似化合物との比較
Similar Compounds
4-Imidazol-1-yl-2-phenyl-chroman-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Imidazol-1-yl-2-phenyl-chroman-7-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
4-Imidazol-1-yl-2-phenyl-chroman-7-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
4-Imidazol-1-yl-2-phenyl-chroman-7-ol is unique due to the presence of both an imidazole ring and a hydroxyl group on the chroman structure. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
4-imidazol-1-yl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H16N2O2/c21-14-6-7-15-16(20-9-8-19-12-20)11-17(22-18(15)10-14)13-4-2-1-3-5-13/h1-10,12,16-17,21H,11H2 |
InChIキー |
ZVMPYRSCCMHXRC-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



